ÁCIDO 6-BENZOXILOXI-1H-INDOL-2-BORÓNICO

Descripción general

Descripción

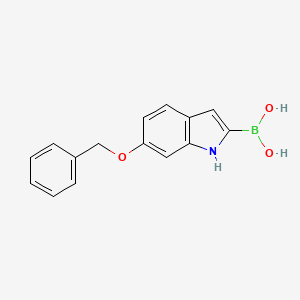

6-BENZYLOXY-1H-INDOLE-2-BORONIC ACID: is an organoboron compound that features a boronic acid functional group attached to an indole ring

Aplicaciones Científicas De Investigación

Chemistry:

Cross-Coupling Reactions: Widely used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

Ligand Design: Utilized in the development of new ligands for catalysis.

Biology and Medicine:

Drug Discovery:

Bioconjugation: Used in the modification of biomolecules for imaging and therapeutic purposes.

Industry:

Material Science: Employed in the synthesis of advanced materials, including polymers and electronic materials.

Agriculture: Potential use in the development of agrochemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-BENZYLOXY-1H-INDOLE-2-BORONIC ACID typically involves the borylation of the corresponding indole derivative. One common method is the palladium-catalyzed borylation of 6-(benzyloxy)-1H-indole using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 under inert atmosphere conditions .

Industrial Production Methods: While specific industrial production methods for 6-BENZYLOXY-1H-INDOLE-2-BORONIC ACID are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions:

Suzuki–Miyaura Coupling: This compound is commonly used in Suzuki–Miyaura cross-coupling reactions to form carbon-carbon bonds.

Oxidation: The boronic acid group can undergo oxidation to form the corresponding phenol derivative.

Reduction: The indole ring can be reduced under specific conditions to form the corresponding indoline derivative.

Common Reagents and Conditions:

Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

Suzuki–Miyaura Coupling: Biaryl or styrene derivatives.

Oxidation: Phenol derivatives.

Reduction: Indoline derivatives.

Mecanismo De Acción

The mechanism of action of 6-BENZYLOXY-1H-INDOLE-2-BORONIC ACID in chemical reactions primarily involves the formation of boron-carbon bonds. In Suzuki–Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The indole ring can participate in various electrophilic and nucleophilic substitution reactions, contributing to the compound’s versatility in organic synthesis.

Comparación Con Compuestos Similares

Phenylboronic Acid: Commonly used in Suzuki–Miyaura coupling but lacks the indole moiety.

Indole-2-boronic Acid: Similar structure but without the benzyloxy group.

Uniqueness:

- The presence of the benzyloxy group can provide additional sites for functionalization, enhancing the compound’s versatility in synthetic applications.

6-BENZYLOXY-1H-INDOLE-2-BORONIC ACID: combines the reactivity of boronic acids with the unique properties of the indole ring, making it a valuable compound for the synthesis of complex molecules.

Actividad Biológica

6-Benzyloxy-1H-indole-2-boronic acid is a compound that has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of antiviral agents. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The synthesis of 6-benzyloxy-1H-indole-2-boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction, which allows for the formation of boronic acids with various substituents. The compound can be synthesized from 6-bromo-indole derivatives and boronic reagents under palladium-catalyzed conditions, achieving moderate to high yields depending on the specific reaction conditions employed .

Table 1: Synthesis Conditions and Yields

| Entry | Reactants | Reaction Conditions | Yield (%) |

|---|---|---|---|

| 1 | 6-Bromo-indole + Boronic Acid | Pd(dba)₂, Cs₂CO₃, Toluene/H₂O | 69 |

| 2 | 6-Benzoate Indole + Boronic Acid | Pd(OAc)₂, Xantphos, Toluene | 85 |

| 3 | Boc-protected Indole + Boronic Acid | Varying conditions | Modest |

Antiviral Properties

Research indicates that indole derivatives, including 6-benzyloxy-1H-indole-2-boronic acid, exhibit significant antiviral activity. A study focused on the compound's ability to inhibit HIV-1 fusion by targeting the gp41 hydrophobic pocket showed promising results. The compound demonstrated sub-micromolar binding affinity and effective inhibition of viral replication in cell culture assays .

The biological activity was quantified using various assays:

- Cell-cell fusion assay : Measured the inhibition of HIV-1-mediated cell fusion.

- Viral replication assay : Evaluated the reduction in viral load in infected cell cultures.

Table 2: Biological Activity Assays

| Assay Type | EC50 (µM) | Comments |

|---|---|---|

| HIV-1 Cell-Fusion | <1 | High efficacy against gp41 |

| Viral Replication | <0.5 | Significant reduction in viral load |

Enzyme Inhibition

In addition to antiviral properties, 6-benzyloxy-1H-indole-2-boronic acid has been studied for its enzyme inhibition capabilities. Specifically, it has shown moderate activity against cholinesterase enzymes, which are critical for neurotransmission.

Table 3: Enzyme Inhibition Activities

| Enzyme Type | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 115.63 |

| Butyrylcholinesterase | 3.12 |

| Antiurease | 1.10 |

| Antithyrosinase | 11.52 |

Case Study 1: Antiviral Efficacy

A notable study highlighted the effectiveness of indole derivatives in inhibiting HIV replication. The study utilized various concentrations of 6-benzyloxy-1H-indole-2-boronic acid and demonstrated that at concentrations below 1 µM, significant reductions in viral replication were observed. This suggests a potential therapeutic application in HIV treatment .

Case Study 2: Enzyme Activity Assessment

Another investigation assessed the enzyme inhibition properties of several boronic acids, including our compound of interest. The results indicated that while it exhibited some inhibitory effects on cholinesterases, it was particularly potent against butyrylcholinesterase, suggesting potential applications in neurodegenerative disease management .

Propiedades

IUPAC Name |

(6-phenylmethoxy-1H-indol-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BNO3/c18-16(19)15-8-12-6-7-13(9-14(12)17-15)20-10-11-4-2-1-3-5-11/h1-9,17-19H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPFJJCROCCUTSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1)C=C(C=C2)OCC3=CC=CC=C3)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681889 | |

| Record name | [6-(Benzyloxy)-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218790-97-6 | |

| Record name | B-[6-(Phenylmethoxy)-1H-indol-2-yl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [6-(Benzyloxy)-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.